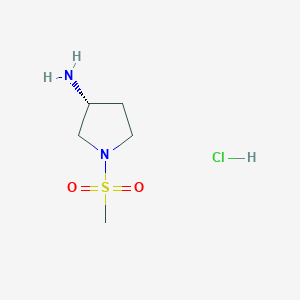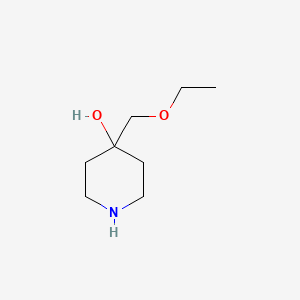
4-(Ethoxymethyl)piperidin-4-OL
Overview
Description
4-(Ethoxymethyl)piperidin-4-OL is an organic compound consisting of a piperidine ring with an ethoxymethyl group and a hydroxyl group attached to it. It has a molecular weight of 159.23 and is typically stored in a refrigerator . The compound is usually in oil form .
Synthesis Analysis
A series of novel piperidin-4-ol derivatives, including 4-(Ethoxymethyl)piperidin-4-OL, were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of 4-(Ethoxymethyl)piperidin-4-OL is characterized by a piperidine ring with an ethoxymethyl group and a hydroxyl group attached to it. The InChI code for the hydrochloride version of the compound is 1S/C8H17NO2.ClH/c1-2-11-7-8(10)3-5-9-6-4-8;/h9-10H,2-7H2,1H3;1H .Physical And Chemical Properties Analysis
4-(Ethoxymethyl)piperidin-4-OL has a molecular weight of 159.23 . It is typically stored in a refrigerator and is usually in oil form .Scientific Research Applications
Pharmacological Applications in Drug Design
4-(Ethoxymethyl)piperidin-4-OL: derivatives are significant in the pharmaceutical industry, particularly in drug design. Piperidine structures are present in more than twenty classes of pharmaceuticals, including alkaloids . The versatility of piperidine derivatives allows for the development of a wide range of pharmacologically active compounds.
Synthesis of HIV Treatment Compounds
A series of piperidin-4-ol derivatives, including 4-(Ethoxymethyl)piperidin-4-OL , have been synthesized and evaluated for their potential in treating HIV . These compounds have shown promise as CCR5 antagonists, which are crucial in the process of HIV-1 entry into cells.
Development of Anticoagulant Agents
Piperidine derivatives have been explored for their anticoagulant effects. Specific derivatives have shown strong factor IIa inhibition, indicating potential as anticoagulant agents .
Chemical Synthesis and Organic Chemistry
In organic chemistry, 4-(Ethoxymethyl)piperidin-4-OL serves as a building block for synthesizing various piperidine derivatives. These derivatives are then used to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are important in chemical synthesis .
Biological Activity and Drug Construction
The piperidine nucleus is a common element in the structure of many drugs. The synthesis of 4-(Ethoxymethyl)piperidin-4-OL derivatives contributes to the construction of drugs with significant biological activity .
Discovery and Evaluation of Potential Drugs
Recent advances in the discovery and biological evaluation of potential drugs often involve piperidine moieties4-(Ethoxymethyl)piperidin-4-OL plays a role in the development of novel compounds with potential pharmacological applications .
Role in Multicomponent Reactions
Piperidine derivatives, including 4-(Ethoxymethyl)piperidin-4-OL , are used in multicomponent reactions (MCRs). MCRs are valuable in organic synthesis for constructing complex molecules efficiently .
Contribution to Physical Chemistry and Chemical Physics
The study of piperidine derivatives extends to physical chemistry and chemical physics, where they contribute to understanding molecular interactions and reaction mechanisms .
Mechanism of Action
Target of Action
The primary target of 4-(Ethoxymethyl)piperidin-4-OL is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
4-(Ethoxymethyl)piperidin-4-OL interacts with the CCR5 receptor, acting as an antagonist . The compound contains a basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction inhibits the binding of HIV-1, thereby preventing the virus from entering the cell .
Biochemical Pathways
The antagonistic action of 4-(Ethoxymethyl)piperidin-4-OL on the CCR5 receptor affects the HIV-1 entry pathway . By blocking this receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection .
Pharmacokinetics
The compound’s molecular weight (15923) and its oil-like physical form suggest that it may have good bioavailability .
Result of Action
The primary result of 4-(Ethoxymethyl)piperidin-4-OL’s action is the prevention of HIV-1 entry into cells . By acting as a CCR5 antagonist, the compound inhibits the virus’s ability to infect cells, potentially slowing the progression of the disease .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
4-(ethoxymethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-11-7-8(10)3-5-9-6-4-8/h9-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYUNRCPFHHFFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxymethyl)piperidin-4-OL | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

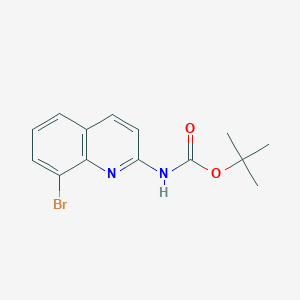



![Spiro[3.5]nonan-7-OL](/img/structure/B1404022.png)

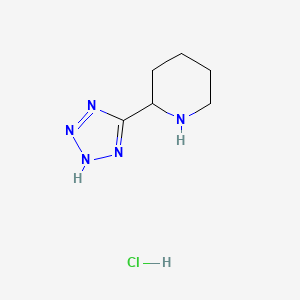
![Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate](/img/structure/B1404028.png)
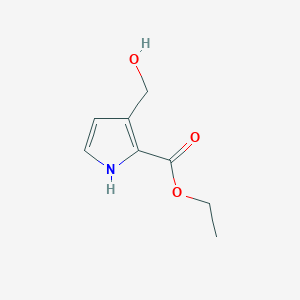
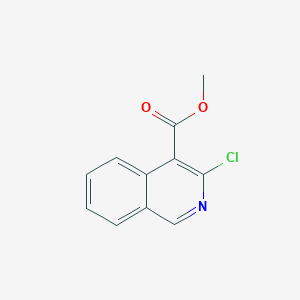
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B1404033.png)
![Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride](/img/structure/B1404035.png)
